![molecular formula C13H17NO3 B3141698 Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester CAS No. 483334-60-7](/img/structure/B3141698.png)
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester
Overview
Description
Scientific Research Applications
Materials Science and Polymer Chemistry
In materials science, this compound finds applications related to polymers and coatings:
- Nucleating Agent : Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate can act as a nucleating agent, promoting crystallinity in polymers like polypropylene .
Catalysis and Cross-Coupling Reactions
Transition metal-catalyzed reactions benefit from this compound:
- Suzuki–Miyaura Coupling : It can serve as a ligand or a substrate in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon–carbon bonds .
Chiral Synthesis and Biotin Intermediates
Chirality plays a crucial role in organic synthesis:
- Biotin Synthesis : Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate is an intermediate in the synthesis of Biotin, a water-soluble vitamin essential for fatty acid, sugar, and amino acid biosynthesis .
Crystallography and Structural Studies
The crystal structure of this compound has been determined, providing insights into its conformation and intermolecular interactions . Crystallographers use such data to understand molecular packing and predict properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to the biological pathways these drugs act upon.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound likely affects biochemical pathways through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of biologically active compounds, including pharmaceuticals . The downstream effects of this reaction would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds are known to be used in the synthesis of pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate’s action would depend on the specific context in which it is used. As a reagent in the Suzuki–Miyaura cross-coupling reaction , its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be influenced by factors such as temperature, solvent, and the presence of a palladium catalyst .
properties
IUPAC Name |
methyl 2-(2-tert-butylanilino)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-7-5-6-8-10(9)14-11(15)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXKILHDWSBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.